molecular formula C11H12N2O2 B8096112 Ethyl 2-amino-5-cyano-3-methylbenzoate

Ethyl 2-amino-5-cyano-3-methylbenzoate

Cat. No.: B8096112
M. Wt: 204.22 g/mol
InChI Key: VURHXMNDXDTGGN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-cyano-3-methylbenzoate is a substituted benzoate ester featuring a cyano group at position 5, an amino group at position 2, and a methyl group at position 2. Its molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 242.26 g/mol. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in constructing heterocyclic frameworks like quinazolines or imidazoles due to its reactive cyano and amino groups . Its ester moiety (ethyl) enhances solubility in organic solvents, facilitating reactions under mild conditions.

Properties

IUPAC Name

ethyl 2-amino-5-cyano-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-5-8(6-12)4-7(2)10(9)13/h4-5H,3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURHXMNDXDTGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C#N)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-cyano-3-methylbenzoate typically involves the reaction of 2-amino-5-cyano-3-methylbenzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification methods ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-cyano-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development:
    • Ethyl 2-amino-5-cyano-3-methylbenzoate serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and infectious diseases. Its structure allows for modifications that enhance biological activity and selectivity against specific targets .
  • Enzyme Inhibition Studies:
    • The compound is utilized in studies focused on enzyme inhibition, which is crucial for understanding metabolic pathways and developing therapeutic agents. It acts as a building block for bioactive molecules that can modulate enzyme activity.

Agrochemical Applications

  • Pesticide Synthesis:
    • This compound is involved in the synthesis of agrochemicals, particularly pesticides. Its ability to undergo various chemical reactions makes it suitable for creating molecules that can effectively target pests while minimizing environmental impact.
  • Herbicides:
    • This compound is also explored for its potential use in herbicide formulations, contributing to the development of selective herbicides that protect crops without harming them.

Biological Research Applications

  • Bioactive Compound Development:
    • Researchers are investigating this compound as a scaffold for designing new bioactive compounds. Its structural features allow for diverse modifications that can lead to novel therapeutic agents .
  • Pharmacological Studies:
    • The compound is a subject of pharmacological studies aimed at evaluating its efficacy and safety profiles, which are essential steps in drug development processes .

Case Study 1: Synthesis of Novel Anticancer Agents

A study demonstrated the synthesis of novel derivatives of this compound that exhibited potent anticancer activity against various cancer cell lines. The modifications made to the compound's structure enhanced its interaction with specific biological targets, leading to increased efficacy .

Case Study 2: Enzyme Inhibition Mechanism

Research investigating the enzyme inhibition mechanism revealed that derivatives of this compound could selectively inhibit enzymes involved in tumor growth, showcasing their potential as therapeutic agents in cancer treatment.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-cyano-3-methylbenzoate involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing the active compound that exerts its effects on cellular pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Reactivity: The cyano group in Ethyl 2-amino-5-cyano-3-methylbenzoate enables nucleophilic additions or cyclizations, whereas the bromo group in Ethyl 2-amino-3-bromo-5-methylbenzoate (C₁₀H₁₂BrNO₂) favors cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Steric Effects: The methyl group at position 3 in both cyano- and bromo-substituted derivatives reduces steric hindrance compared to bulkier substituents, enhancing reactivity in ring-closing reactions .

Analysis :

  • The 2-ethylhexyl derivative achieves high yields (up to 91.4%) due to optimized esterification steps, whereas brominated analogs may require harsher conditions (e.g., bromine gas), lowering yields .
  • This compound’s synthesis likely parallels methods for related esters, using PTSA (p-toluenesulfonic acid) or PPA (polyphosphoric acid) for cyclocondensation, as seen in heterocycle formation .

Biological Activity

Ethyl 2-amino-5-cyano-3-methylbenzoate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-5-bromo-3-methylbenzoate with cyanide sources under controlled conditions. The process often utilizes solvents such as N,N-dimethylacetamide or N-methylpyrrolidone at elevated temperatures to enhance yield and purity. For instance, one method reports a yield of approximately 80% when reacting with copper cyanide at 160°C for several hours .

Biological Activity

This compound exhibits a range of biological activities, particularly in the fields of pharmacology and agricultural chemistry.

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound show promising antifungal properties. For example, compounds derived from similar structures have shown inhibitory effects against various fungal pathogens, including Fusarium oxysporum and Botrytis cinerea. The efficacy is often quantified in terms of EC50 values, with some derivatives achieving values as low as 11.61 μg/mL against specific fungi .

CompoundFungal PathogenEC50 (μg/mL)
7hSclerotinia sclerotiorum11.61
7mBotrytis cinerea17.39
7eThanatephorus cucumeris17.29

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. Its electrophilic nature allows it to interact with nucleophiles, making it a candidate for studying enzyme kinetics and inhibition mechanisms . This property is particularly valuable in drug development, where enzyme inhibition can lead to therapeutic benefits.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at various positions on the benzene ring can enhance or diminish its biological effects. For instance, the introduction of halogens or alkyl groups at specific positions has been shown to significantly impact antifungal activity and enzyme inhibition .

Case Studies

  • Antifungal Studies : A series of experiments evaluated the antifungal efficacy of various derivatives against common plant pathogens. The results indicated that specific substitutions on the benzene ring led to enhanced inhibitory activity against Fusarium species.
  • Enzyme Inhibition : In vitro studies demonstrated that this compound effectively inhibited certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease treatments.

Q & A

Basic Research Questions

What are the optimal synthetic routes for Ethyl 2-amino-5-cyano-3-methylbenzoate, and how can reaction conditions be systematically optimized?

A robust synthesis involves multi-step condensation and cyclization. For example, a method analogous to the FeCl3-catalyzed cyclization of ethyl anthranilate derivatives can be adapted . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Catalyst loading : FeCl3 (10–15 mol%) balances yield and side reactions .
  • Temperature control : Heating at 80–100°C ensures completion without decomposition.
  • Workup : Acidic or basic extraction isolates the product efficiently.

Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • ¹H/¹³C-NMR :
    • Amino protons (NH2) appear as broad singlets at δ 5.5–6.5 ppm.
    • Cyano groups (CN) do not directly show in NMR but influence neighboring protons (e.g., methyl at C3: δ 2.1–2.3 ppm) .
  • IR Spectroscopy :
    • Sharp peaks at ~2200 cm⁻¹ confirm the nitrile group.
    • Ester carbonyl (C=O) appears at ~1700 cm⁻¹ .
  • Mass Spectrometry :
    • Parent ion [M+H]+ matches molecular weight (e.g., m/z 234.2 for C₁₁H₁₁N₂O₂) .

How can conflicting solubility or stability data for this compound be resolved experimentally?

  • Solvent screening : Test polar (DMF, DMSO) vs. non-polar (toluene) solvents.
  • Stability assays :
    • Monitor degradation via HPLC under varying pH, temperature, and light exposure.
    • Use thermal gravimetric analysis (TGA) to assess decomposition thresholds .
  • Cross-validate : Compare results with structurally similar esters (e.g., ethyl anthranilate derivatives) .

Advanced Research Questions

What computational strategies can predict reaction pathways and intermediates for synthesizing this compound?

  • DFT calculations : Use Gaussian or ORCA to model transition states and energy barriers for cyclization steps .
  • Molecular dynamics : Simulate solvent effects (e.g., ethyl lactate’s role in stabilizing intermediates) .
  • Machine learning : Train models on PubChem or Reaxys datasets to predict feasible routes and byproducts .

How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • SHELX refinement :
    • Collect high-resolution X-ray data (λ = 0.71073 Å) and refine using SHELXL .
    • Address disorder in the cyano or methyl groups via PART instructions .
  • Twinned data : Use SHELXD for structure solution if crystals exhibit twinning .
  • Validation : Cross-check with CCDC deposition standards (e.g., R-factor < 0.05) .

What mechanistic insights explain discrepancies in catalytic efficiency during its synthesis?

  • Kinetic studies :
    • Track reaction progress via in-situ IR to identify rate-limiting steps .
    • Vary FeCl3 concentrations to correlate catalyst loading with yield .
  • Isotope labeling : Use deuterated solvents (e.g., DMF-d7) to probe hydrogen-bonding effects .
  • Activation energy analysis : Apply Arrhenius plots to experimental viscosity data for solvent effects .

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